(1R,4r)-methyl 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexanecarboxylate
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Overview
Description
(1R,4r)-methyl 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexanecarboxylate is a complex organic compound with a unique structure that includes a cyclohexane ring, an imidazo[1,5-a]pyrazine moiety, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4r)-methyl 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexanecarboxylate typically involves multiple steps, starting with the preparation of the imidazo[1,5-a]pyrazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the chloro substituent and the esterification of the carboxylate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,4r)-methyl 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
Chemistry
In chemistry, (1R,4r)-methyl 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its potential pharmacological properties. Studies focus on its efficacy and safety as a drug candidate for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for applications in catalysis, material science, and chemical manufacturing.
Mechanism of Action
The mechanism of action of (1R,4r)-methyl 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexanecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biological responses. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
(RS)-3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamate: This compound shares structural similarities with (1R,4r)-methyl 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexanecarboxylate and is used in similar applications.
N-(2,4-Dimethylphenyl)formamide: Another related compound with comparable chemical properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C14H16ClN3O2 |
---|---|
Molecular Weight |
293.75 g/mol |
IUPAC Name |
methyl 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H16ClN3O2/c1-20-14(19)10-4-2-9(3-5-10)13-17-8-11-12(15)16-6-7-18(11)13/h6-10H,2-5H2,1H3 |
InChI Key |
XKRLWXPETDGNDO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CC1)C2=NC=C3N2C=CN=C3Cl |
Origin of Product |
United States |
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